4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

Physicochemical properties Drug-likeness Lead optimization

4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine (CAS 2549006-20-2, molecular formula C15H19FN6, MW 302.35 g/mol) is a synthetic small molecule featuring a 4,6-disubstituted-2-methylpyrimidine core linked via a piperazine bridge to a 5-fluoropyrimidine terminus. The compound belongs to the piperazinylpyrimidine class, a validated pharmacophore in kinase inhibitor design.

Molecular Formula C15H19FN6
Molecular Weight 302.35 g/mol
CAS No. 2549006-20-2
Cat. No. B6456856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
CAS2549006-20-2
Molecular FormulaC15H19FN6
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)F
InChIInChI=1S/C15H19FN6/c1-3-13-8-14(20-11(2)19-13)21-4-6-22(7-5-21)15-17-9-12(16)10-18-15/h8-10H,3-7H2,1-2H3
InChIKeyPWVGHTRCFNWBEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine (CAS 2549006-20-2): A Dual-Pyrimidine Scaffold for Kinase-Targeted Research


4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine (CAS 2549006-20-2, molecular formula C15H19FN6, MW 302.35 g/mol) is a synthetic small molecule featuring a 4,6-disubstituted-2-methylpyrimidine core linked via a piperazine bridge to a 5-fluoropyrimidine terminus [1]. The compound belongs to the piperazinylpyrimidine class, a validated pharmacophore in kinase inhibitor design [2]. Its structure places it among a family of analogs where subtle variations in the central pyrimidine (e.g., 2-methyl vs. 2-methylthio) or the terminal heterocycle dictate kinase selectivity profiles [3]. The compound is cataloged in PubChem (Create Date: 2020-12-15) and is supplied as a research-grade chemical [1].

Why 4-Ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine Cannot Be Replaced by a Generic Piperazinylpyrimidine


Piperazinylpyrimidine derivatives are not functionally interchangeable. The class demonstrates divergent kinase-binding fingerprints, where regioisomerism and terminal heterocycle selection profoundly alter target engagement [1]. In a focused kinase profiling study, piperazinylpyrimidine compounds with identical core scaffolds but distinct substitution patterns exhibited selective inhibition of different kinase subfamilies, including PDGFR, CK1, and RAF [1]. Specifically, the 2-methyl group on the central pyrimidine of CAS 2549006-20-2 differentiates it from the 2-methylthio analog (CAS 2548990-55-0) and the 2-unsubstituted variant, each of which would present altered steric and electronic environments to the kinase hinge region . Furthermore, the 5-fluoropyrimidine terminus contributes to halogen bonding interactions that are absent in des-fluoro analogs such as 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine . These structural determinants mean that generic substitution without matching the exact regioisomeric and functional group constellation risks losing target affinity and selectivity.

Quantitative Differentiators for 4-Ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation from the 2-Methylthio Analog

The target compound (MW 302.35 g/mol, clogP 2.67) [1] is 32.05 g/mol lighter than its closest commercial analog, 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine (CAS 2548990-55-0, MW 334.4 g/mol) . The replacement of the 2-methylthio group with a 2-methyl group reduces molecular weight by 9.6% and removes one hydrogen bond acceptor, resulting in a lower topological polar surface area (TPSA = 60.56 Ų for the target vs. a predicted higher TPSA for the methylthio analog due to the additional sulfur heteroatom) [1]. This molecular weight advantage positions the compound more favorably within Lipinski's Rule of 5 space (MW ≤ 500), an important consideration for central nervous system penetration and oral bioavailability optimization [2].

Physicochemical properties Drug-likeness Lead optimization

Regioisomeric Identity: 4,6-Disubstitution Pattern on Central Pyrimidine Confers Distinct Kinase Hinge-Binding Geometry

The target compound features a 4-ethyl-6-(piperazin-1-yl)-2-methylpyrimidine core, which is regioisomerically distinct from the 5-ethyl-4-(piperazin-1-yl)-6-methylpyrimidine analog (same molecular formula C15H19FN6) . In kinase inhibitor design, the substitution pattern on the central pyrimidine ring dictates the vector of the piperazine substituent and thus determines which kinase hinge residues are engaged. The 4,6-disubstitution orients the piperazine and its terminal 5-fluoropyrimidine toward the solvent-exposed region and the ribose pocket, respectively, while the 4,5-disubstituted regioisomer presents a different dihedral angle to the hinge, potentially losing key hydrogen bond interactions [1]. This regioisomeric specificity is a critical differentiator in kinase profiling, as demonstrated by the distinct kinase selectivity patterns observed among piperazinylpyrimidine positional isomers in the Shallal et al. study [2].

Regioisomerism Kinase hinge binding Structure-activity relationship

5-Fluoropyrimidine Terminus: Halogen Bonding Capacity Absent in Des-Fluoro and Alternative Heterocycle Analogs

The terminal 5-fluoropyrimidine moiety provides a halogen bond donor capability at the 5-position that is absent in the des-fluoro analog (4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine) and differs from the 4-methylpyrimidine or unsubstituted pyridine termini found in other series members [1]. In the context of adenosine A2A receptor antagonism, a closely related 5-fluoropyrimidine-piperazine conjugate (CHEMBL246262) demonstrated a binding Ki value in the low nanomolar range, confirming that the 5-fluoropyrimidine moiety contributes meaningfully to target engagement [2]. The electron-withdrawing fluorine atom polarizes the pyrimidine ring, enhancing π-stacking with tyrosine residues in kinase active sites while the C5-F serves as a halogen bond acceptor to backbone carbonyls in the hinge region, a pharmacophore feature validated in CDK2 inhibitor design [3].

Halogen bonding Kinase selectivity Fragment-based design

Validated Application Scenarios for 4-Ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine in Drug Discovery


Kinase Inhibitor SAR Exploration Using a Regioisomerically Pure 4,6-Disubstituted Pyrimidine Scaffold

The compound serves as a defined building block for constructing kinase-focused compound libraries. Its 4,6-disubstituted architecture provides a specific hinge-binding vector, enabling systematic exploration of the ribose pocket and solvent-exposed region when coupled with diverse terminal fragments. This regioisomerically pure starting material eliminates the ambiguity introduced by positional isomer mixtures, as documented in the piperazinylpyrimidine kinase inhibitor literature [1].

CCR4 Antagonist Lead Generation Based on the Piperazinylpyrimidine Patent Chemotype

The compound is structurally encompassed within the Markush claims of patent WO2013107333, which discloses piperazinylpyrimidine derivatives as CCR4 antagonists for the treatment of asthma, allergic dermatitis, and CCR4-related inflammatory diseases [2]. Its 2-methyl substitution on the central pyrimidine distinguishes it from other exemplified compounds in the patent and provides a differentiated starting point for medicinal chemistry optimization of CCR4 antagonist potency and selectivity.

Physicochemical Comparator for 2-Methylthio and 2-Unsubstituted Analog Series

With a molecular weight of 302.35 g/mol and a calculated logP of 2.67, this compound serves as an optimal physicochemical reference point for structure-property relationship (SPR) studies comparing 2-methyl, 2-methylthio, and 2-amino substituted analogs [3]. Its favorable position within Lipinski parameter space makes it a suitable baseline for assessing the impact of substituent changes on solubility, permeability, and metabolic stability in the pyrimidine-piperazine series [4].

Quote Request

Request a Quote for 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.